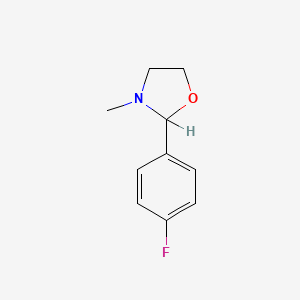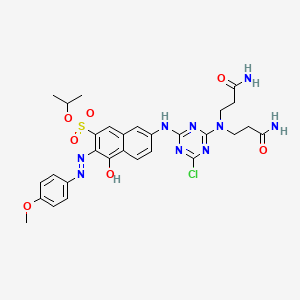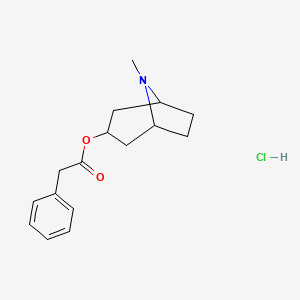
Tropine phenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropine phenylacetate hydrochloride is a chemical compound derived from tropine, a tropane alkaloid. Tropane alkaloids are naturally occurring compounds found in various plants, particularly in the Solanaceae family. These compounds are known for their pharmacological properties and have been used in medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tropine phenylacetate hydrochloride typically involves the esterification of tropine with phenylacetyl chloride. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method allows for the efficient and scalable production of the compound by integrating multiple reaction and purification steps into a single continuous process .
Chemical Reactions Analysis
Types of Reactions
Tropine phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tropine phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tropane derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of tropine phenylacetate hydrochloride involves its interaction with muscarinic acetylcholine receptors. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to various physiological effects such as pupil dilation and reduced glandular secretions .
Comparison with Similar Compounds
Similar Compounds
Atropine: A well-known tropane alkaloid with similar anticholinergic properties.
Scopolamine: Another tropane alkaloid used for its sedative and antiemetic effects.
Uniqueness
Unlike other tropane alkaloids, it offers a distinct combination of chemical properties and biological activities .
Properties
CAS No. |
3087-01-2 |
|---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12;/h2-6,13-15H,7-11H2,1H3;1H |
InChI Key |
IFNUPGBWWRYLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


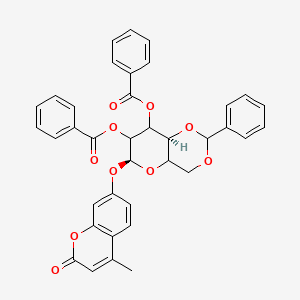
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
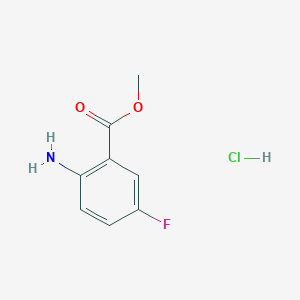
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
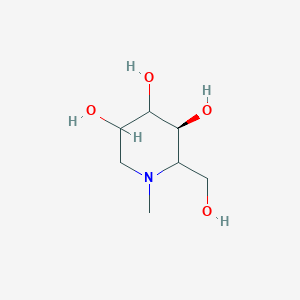
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
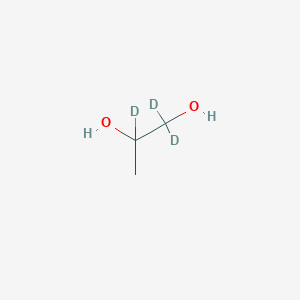
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
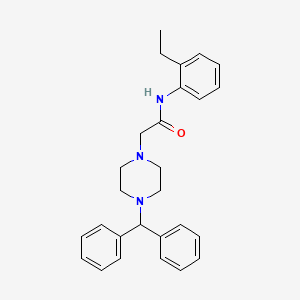
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)
